molecular formula C14H8BrFN2OS B2675498 N-(6-bromo-1,3-benzothiazol-2-yl)-4-fluorobenzamide CAS No. 321555-74-2

N-(6-bromo-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2675498
CAS No.: 321555-74-2
M. Wt: 351.19
InChI Key: RCKOAGXFVLHQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazoles have been a cornerstone of heterocyclic chemistry since their discovery in the late 19th century. Their bicyclic structure, comprising a benzene ring fused to a thiazole ring, enables diverse chemical modifications and interactions with biological targets. Early studies identified benzothiazoles as privileged scaffolds in drug design due to their antimicrobial, anticancer, and anti-inflammatory properties. For instance, 2-aminobenzothiazole derivatives were pivotal in developing antitumor agents, with structural analogs demonstrating inhibition of kinase pathways such as PI3K/Akt and ERK. The introduction of halogen atoms, such as bromine and fluorine, further enhanced their pharmacokinetic profiles by improving metabolic stability and target affinity.

Emergence of this compound as a Research Focus

The specific interest in this compound arises from its strategic substitution pattern. The bromine atom at the 6-position of the benzothiazole ring enhances electrophilic reactivity, facilitating cross-coupling reactions for further derivatization. Simultaneously, the 4-fluorobenzamide group introduces hydrogen-bonding capabilities and lipophilicity, traits critical for membrane permeability and target engagement. Recent synthetic advances, such as the use of potassium thiocyanate and bromine in acetic acid for cyclization, have enabled efficient large-scale production of related benzothiazoles. Despite these advancements, the compound’s biological activity remains underexplored compared to analogs like 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7), which show dual anticancer and anti-inflammatory effects.

Structural Significance in the Context of Heterocyclic Research

The molecular architecture of this compound (C₁₄H₈BrFN₂OS, molecular weight 351.20 g/mol) exemplifies key principles in heterocyclic drug design. The benzothiazole core adopts a planar conformation, enabling π-π stacking interactions with aromatic residues in enzyme active sites. Quantum mechanical studies of similar compounds reveal that the electronegative fluorine atom ortho to the amide group induces a dipole moment, polarizing the benzamide moiety and enhancing binding to charged targets. Additionally, the bromine atom’s steric bulk may restrict rotational freedom, favoring bioactive conformations. Comparative analysis with non-halogenated benzothiazoles shows a 20–30% increase in metabolic stability for halogenated variants, as measured in microsomal assays.

Current Research Landscape and Knowledge Gaps

Recent studies have prioritized benzothiazole derivatives with dual functionality, such as compound B7, which inhibits both AKT and ERK pathways in cancer cells. However, this compound remains undercharacterized, with limited data on its:

  • Target selectivity : Potential interactions with kinase families (e.g., EGFR, VEGFR) are unverified.
  • Synergistic potential : Combinatorial effects with established chemotherapeutic agents remain untested.
  • In vivo pharmacokinetics : Absorption, distribution, and excretion profiles require elucidation.

The table below contrasts key properties of this compound with related bioactive benzothiazoles:

Compound Molecular Weight (g/mol) Key Substituents Reported Bioactivity
N-(6-Bromo-1,3-BTZ) 351.20 6-Br, 4-F-benzamide Undetermined
B7 318.78 6-Cl, 4-NO₂-benzyl Anticancer (A431, A549 cells)
4i 342.65 7-Cl, 2,6-diCl-phenyl Apoptosis induction, cell cycle arrest

BTZ: Benzothiazole; Data sourced from .

This disparity underscores the need for systematic bioactivity screenings and mechanistic studies to position this compound within the broader context of benzothiazole-based therapeutics.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN2OS/c15-9-3-6-11-12(7-9)20-14(17-11)18-13(19)8-1-4-10(16)5-2-8/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKOAGXFVLHQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-fluorobenzamide typically involves the following steps:

    Formation of 6-bromo-1,3-benzothiazole: This can be achieved by reacting 2-aminobenzenethiol with bromine in the presence of a suitable solvent such as acetic acid.

    Coupling with 4-fluorobenzoic acid: The 6-bromo-1,3-benzothiazole is then reacted with 4-fluorobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium complexes.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzothiazole derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry

N-(6-bromo-1,3-benzothiazol-2-yl)-4-fluorobenzamide serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and coupling reactions, makes it valuable in organic synthesis.

Biology

Research indicates potential biological activities including:

  • Antimicrobial Activity: The compound exhibits effectiveness against various bacterial strains.
  • Antifungal Properties: Studies have shown its potential to inhibit fungal growth.
  • Anticancer Activity: Preliminary research suggests that it may act as an inhibitor of protein kinases involved in cancer cell signaling pathways .

Medicine

Ongoing research is exploring this compound's therapeutic potential for treating diseases such as cancer and infections caused by resistant bacteria. Its mechanism of action involves interaction with specific molecular targets that may lead to apoptosis in cancer cells or inhibition of bacterial growth .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialVarious bacteriaInhibition of cell wall synthesis
AntifungalFungal strainsDisruption of membrane integrity
AnticancerCancer cell linesInhibition of protein kinases

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. The study highlighted its potential as a lead compound for further drug development targeting specific cancer types .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of this compound against multi-drug resistant strains. Results indicated that this compound exhibited potent activity comparable to established antibiotics, suggesting its utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation.

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Ring

Key Analogs :

  • N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide ():
    • Substituents : 6-ethoxy (electron-donating) on benzothiazole; 4-CF₃ (strong electron-withdrawing) on benzamide.
    • Properties : Ethoxy improves solubility compared to bromine, while CF₃ increases lipophilicity. Molecular weight = 366.36 g/mol.
  • 4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide ():
    • Substituents : 6-bromo on benzothiazole; acetyl and morpholine-propyl groups on benzamide.
    • Properties : Morpholine enhances hydrophilicity, increasing solubility. Higher molecular weight (502.42 g/mol) may affect bioavailability.

Substituent Effects on the Benzamide Moiety

Key Analogs :

  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide ():
    • Substituents : CF₃ on benzothiazole; 4-methoxy (electron-donating) on acetamide.
    • Properties : Methoxy improves solubility but reduces electrophilicity compared to fluorine.
  • 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (): Substituents: Multiple halogens (Br, F, Cl) and a trifluoropropoxy group.

Comparative Data Table

Compound Name (Reference) Benzothiazole Substituent Benzamide Substituent Molecular Weight (g/mol) Key Properties
Target Compound 6-Bromo 4-Fluoro ~341.2* High electrophilicity; moderate solubility
N-(6-ethoxy...4-(trifluoromethyl)benzamide 6-Ethoxy 4-CF₃ 366.36 Enhanced solubility; high lipophilicity
4-acetyl-N-(6-bromo...morpholinopropyl 6-Bromo 4-Acetyl + morpholine-propyl 502.42 High solubility; potential for H-bonding
N-(6-trifluoromethyl...methoxyphenyl)acetamide 6-CF₃ 4-Methoxy ~382.3* Moderate lipophilicity; reduced reactivity

*Calculated based on molecular formulas.

Research Findings

  • Electronic Effects : Bromine (target) and CF₃ () are electron-withdrawing, but CF₃ exerts a stronger inductive effect, altering reaction kinetics in nucleophilic substitutions .
  • Solubility : Ethoxy () and morpholine () substituents improve aqueous solubility compared to halogens, critical for pharmaceutical applications.
  • Hydrogen Bonding : Morpholine derivatives () and methoxy-containing analogs () exhibit enhanced hydrogen-bonding capacity, influencing crystal packing and supramolecular interactions .

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides an overview of the biological activity associated with this compound, supported by recent research findings and data.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives. The presence of a bromine atom at the 6th position of the benzothiazole ring and a fluorine atom on the benzamide moiety significantly influences its biological properties. Benzothiazoles are known for their diverse pharmacological activities, including antimicrobial and anticancer effects .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in cell signaling pathways. For instance, it has been suggested that this compound could act as an inhibitor of protein kinases, which are critical in regulating various cellular processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research conducted on various cancer cell lines has demonstrated its cytotoxic effects. For example:

  • Cytotoxicity against MCF-7 Cells : In one study, derivatives similar to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The IC50 values for related compounds were reported at approximately 0.31 mM, indicating strong activity compared to standard treatments .
CompoundIC50 (mM)Reference
N-(phenylcarbamothioyl)-4-fluorobenzamide0.31
Hydroxyurea (reference)9.76

Antimicrobial and Antifungal Properties

In addition to its anticancer properties, this compound has been studied for its antimicrobial and antifungal activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacteria and fungi. For instance, it was noted that certain benzothiazole derivatives display potent antibacterial activity at concentrations as low as 3.9 μg/mL .

Case Studies and Research Findings

Several research studies have investigated the biological activity of this compound and related compounds:

  • Study on Anticancer Activity : A study focused on similar benzothiazole derivatives demonstrated their effectiveness against human cancer cell lines (A549 and HeLa), showcasing their potential as anticancer agents .
  • Antimicrobial Efficacy : Another investigation highlighted the effectiveness of benzothiazole derivatives against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

Q & A

Basic Question

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and confirm amide linkage via NH proton (δ ~10 ppm, broad) .
    • ¹³C NMR : Detect carbonyl (C=O, δ ~165 ppm) and benzothiazole carbons (C–Br, δ ~125 ppm) .
  • IR : Confirm amide C=O stretch (~1680 cm⁻¹) and C–F absorption (~1220 cm⁻¹) .

How does the bromo substituent on the benzothiazole ring influence biological activity compared to other halogens?

Advanced Question

  • Electrophilic Reactivity : Bromine’s larger atomic radius enhances π-π stacking with biological targets (e.g., enzymes) compared to Cl or F.
  • Case Study : Analogues with Br show 2–3× higher inhibition of PFOR enzyme (implicated in anaerobic metabolism) than Cl derivatives, as seen in nitazoxanide derivatives .
  • Data Contradictions : Some studies report Br’s bulkiness reduces solubility, offsetting activity gains. Mitigate via co-solvents (DMSO:PBS 1:9) .

What computational methods predict the compound’s pharmacokinetic properties, and how reliable are they?

Advanced Question

  • ADME Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (~3.5, moderate lipophilicity) and CYP450 inhibition (likely CYP3A4 substrate).
  • Docking Studies : AutoDock Vina can model interactions with targets like kinase domains (e.g., EGFR), but validate with experimental IC50 assays due to potential overfitting .

How can hydrogen-bonding patterns in the crystal lattice inform supramolecular assembly?

Advanced Question

  • Graph Set Analysis : Identify motifs like R₂²(8) dimers via N–H···N or N–H···O bonds (common in benzothiazole amides) .
  • Packing Effects : Fluorine’s electronegativity stabilizes C–H···F interactions, influencing solubility and melting point .

What in vitro assays are suitable for evaluating the compound’s neurotrophic potential?

Advanced Question

  • Neurite Outgrowth Assays : Treat SH-SY5Y cells with 1–10 µM compound; quantify neurite length via ImageJ. Compare to NGF-positive controls .
  • Mechanistic Insight : Western blotting for TrkA phosphorylation can confirm involvement in neurotrophin pathways .

How do structural analogs with trifluoromethyl or nitro groups compare in bioactivity?

Advanced Question

  • Trifluoromethyl Derivatives : Increased metabolic stability (t½ >8 hrs vs. 3 hrs for Br) but reduced blood-brain barrier penetration (logBB <0.3) .
  • Nitro Substitutions : Enhance antibacterial activity (MIC ~2 µg/mL against S. aureus) but elevate cytotoxicity (HeLa IC50 ~15 µM) .

What strategies mitigate challenges in recrystallization due to polymorphism?

Q. Methodological Focus

  • Solvent Screening : Test methanol, ethanol, and acetone with slow cooling (0.5°C/min) to favor thermodynamically stable forms.
  • Seeding : Introduce microcrystals of the desired polymorph during nucleation .

How can discrepancies in biological activity between patent claims and peer-reviewed studies be reconciled?

Q. Critical Analysis

  • Patent Data : Claims of neuritogenesis (e.g., 50% increase at 10 µM) often lack full dose-response curves or negative controls .
  • Validation Steps : Reproduce assays in independent labs using standardized protocols (e.g., OECD TG 455 for neurotoxicity) .

Q. Table 1: Comparative Bioactivity of Halogen-Substituted Analogs

SubstituentTarget (IC50, µM)Solubility (mg/mL)LogP
BrPFOR: 0.80.12 (DMSO)3.4
ClPFOR: 1.50.25 (DMSO)3.1
FPFOR: 2.20.45 (DMSO)2.8
Data from

Q. Table 2: Crystallographic Parameters

ParameterValue
Space GroupP 1
Z2
R-factor0.042
C–Br Bond Length1.89 Å
Data from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.